2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy, pyridinyl, and piperazinyl groups
Preparation Methods
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Synthesis of the pyridinyl intermediate: This step involves the reaction of pyridine with an appropriate alkylating agent to form the pyridinyl intermediate.
Coupling reaction: The phenoxy and pyridinyl intermediates are then coupled using a piperazine derivative under suitable conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of therapeutic agents due to its potential pharmacological activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound may have applications in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can be compared with other similar compounds, such as:
2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE: This compound has a similar structure but with a different position of the pyridinyl group.
2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE: Another similar compound with a different position of the pyridinyl group.
2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE: This compound has a different alkyl chain length between the pyridinyl and piperazinyl groups.
The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups and their positions, which may confer distinct biological activities and properties.
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H27N3O2/c1-17-4-3-5-20(18(17)2)26-16-21(25)24-14-12-23(13-15-24)11-8-19-6-9-22-10-7-19/h3-7,9-10H,8,11-16H2,1-2H3 |
InChI Key |
YZNJIBBOEQMMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)CCC3=CC=NC=C3)C |
Origin of Product |
United States |
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